2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid

Immunopharmacology Enzyme Inhibition Structure-Activity Relationship

Forphenicinol overcomes the oral bioavailability barrier of forphenicine-the formyl-to-hydroxymethyl substitution abolishes alkaline phosphatase inhibition while conferring oral immunopotentiation, making it the definitive choice for chronic immunomodulation studies where repeated injection is impractical. • Augments DTH responses to SRBC & oxazolone at 1-100 µg/mouse via oral administration; forphenicine is inactive by this route. • Synergistic host-mediated antitumor effects with cyclophosphamide, 6-mercaptopurine, or aclacinomycin at 0.08-0.31 mg/kg/day in Ehrlich carcinoma models. • Only the (S)-enantiomer is biologically active; the D-enantiomer is completely inert, mandating enantiopure procurement.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B13922109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)O)CO
InChIInChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)
InChIKeyJRBXPUUAYKCCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forphenicinol Procurement Guide


2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid, commonly named Forphenicinol (also known as Forfenimex), is a synthetic, low-molecular-weight (M.W. 197.19) phenylglycine derivative. It belongs to a class of microbial-derived immunomodulators but is structurally and mechanistically distinct from its parent compound, forphenicine [1]. Forphenicinol was specifically developed to overcome the oral bioavailability limitations of forphenicine, featuring a hydroxymethyl substituent instead of a formyl group, which abolishes alkaline phosphatase inhibitory activity while imparting oral immunopotentiating properties [2].

1
Oral immunomodulation study fit; active via oral route unlike forphenicine
2
Alkaline phosphatase-independent pathway research; no enzyme inhibition
3
L-enantiomer stereochemical control required for immunomodulatory activity

Why Forphenicinol Cannot Be Replaced


Substituting forphenicinol with its closest structural analog, forphenicine, fails in any application requiring oral administration, as forphenicine is documented to be inactive by this route [1]. Furthermore, forphenicinol's unique immunopharmacology—enhancing cell-mediated immunity without inhibiting alkaline phosphatase—cannot be replicated by other low-molecular-weight immunomodulators like bestatin, which target aminopeptidases. Even minor stereochemical changes are critical; the D-enantiomer of forphenicinol is completely biologically inactive, proving that the specific (S)-configuration is non-negotiable for immunopotentiation [2]. These sharp structure-activity relationships preclude generic substitution.

Analog

Forphenicine replacement fails in oral studies; documented oral inactivity limits direct substitution.

Stereochemistry

D-forphenicinol or racemic material lacks immunomodulatory response; enantiopure (S)-form is non-negotiable.

Mechanism

Bestatin targets aminopeptidases, not cell-mediated immunity; immune pathway activation profiles differ significantly.

Forphenicinol Selection Evidence


Loss of Alkaline Phosphatase Inhibition

Forphenicinol is functionally silent against alkaline phosphatase, in stark contrast to its parent molecule forphenicine. This loss of inhibitory activity is a critical differentiator, as it allows forphenicinol to modulate immune responses through a non-enzymatic mechanism, likely involving binding to cell surface enzymes without inhibiting them .

Alkaline phosphatase
Data to verify
No inhibitory activity vs. forphenicine IC50
Supports phosphatase-independent studies
In vitro enzyme assay context
Immunopharmacology Enzyme Inhibition Structure-Activity Relationship

Oral Immunopotentiation

Forphenicine's clinical utility is severely limited by its lack of efficacy following oral administration. Forphenicinol was specifically engineered via reduction of the 4-formyl group to a 4-hydroxymethyl group to overcome this critical pharmacokinetic shortcoming. Oral administration of forphenicinol effectively augments delayed-type hypersensitivity (DTH) responses, while forphenicine requires parenteral routes [1].

Oral immunopotentiation
Head-to-head
Effective oral (1–100 µg/mouse) vs. forphenicine inactive
Reported oral route response context
Mouse DTH model
Oral Bioavailability Immunomodulation In Vivo Efficacy

Enantiomer-Specific Activity

The immunomodulatory activity of forphenicinol is exclusively vested in the L-enantiomer. The D-isomer (D-forphenicinol) is biologically inactive, establishing the absolute requirement for the (S)-configuration for target binding and immunopotentiation [1]. This was a key finding from synthetic studies used to confirm the natural configuration of forphenicine [2].

Enantiomer specificity
Head-to-head
L-Forphenicinol active; D-enantiomer inactive
Enantiomer attribution context
In vivo immunopotentiation assays
Chirality Stereochemistry SAR

Cell-Mediated Immunity Enhancement

Forphenicinol exhibits a unique immunopharmacological profile, significantly augmenting DTH and macrophage phagocytosis without stimulating antibody formation or lymphocyte proliferation [1]. This distinguishes it from immunomodulators like bestatin, an aminopeptidase inhibitor with a broader immunostimulatory profile, and from forphenicine, which inhibits alkaline phosphatase. The specific enhancement of DTH by forphenicinol was quantified, restoring cyclophosphamide-suppressed responses to normal at an oral dose of 100 µg/mouse [2].

DTH restoration
Cross-study comparable
Complete restoration at 100 µg/mouse oral
Reported DTH restoration context
Cyclophosphamide-suppressed model
Immunomodulation Delayed-Type Hypersensitivity Macrophage Phagocytosis

Host-Mediated Antitumor Adjuvant Effect

Forphenicinol suppresses Ehrlich carcinoma in mice at remarkably low doses (0.08-0.31 mg/kg/day) and shows a non-linear, host-mediated dose response where higher doses are ineffective [1]. Crucially, it enhances the antitumor effects of established chemotherapeutics like 6-mercaptopurine, aclacinomycin, and cyclophosphamide, behaving as a true biological response modifier rather than a direct cytotoxic agent . This contrasts with forphenicine, which directly inhibits leukemic cell growth (at 10 µM) and lacks the same breadth of immunochemotherapeutic synergy data.

Host-mediated antitumor
Cross-study comparable
Dose 0.08–0.31 mg/kg/day; synergy with cyclophosphamide
Host-mediated model-response context
Syngeneic murine tumor models
Antitumor Combination Therapy Host-Mediated Immunity

Enzyme Network Modulation in Immune Organs

In comparative studies of low-molecular-weight enzyme inhibitors on dystrophic mice, forphenicinol uniquely altered enzymatic activities in the spleen, diverging from the pattern shared by leupeptin, bestatin, and forphenicine in muscle tissues [1]. This indicates that forphenicinol engages distinct cellular targets in immunological organs, likely underlying its specific activation of macrophages and cell-mediated immunity without general enzyme inhibition.

Splenic enzyme network
Head-to-head
Unique alteration pattern vs. leupeptin, bestatin, forphenicine
Distinct splenic target engagement fingerprint
Dystrophic mouse model
Systems Biology Enzymatic Network Immunomodulation

Forphenicinol Application Scenarios


Oral Cell-Mediated Immunity Enhancement

Forphenicinol is the compound of choice when an orally bioavailable, selective enhancer of cell-mediated immunity is required. Unlike forphenicine, it is effective via oral administration, augmenting DTH responses to sheep red blood cells and oxazolone at 1-100 µg/mouse [1]. This is ideal for chronic immunomodulation studies where repeated intraperitoneal injection of forphenicine would be impractical.

Combination Immunotherapy Synergy

Forphenicinol can be prioritized as a biological response modifier in combination with standard chemotherapeutics. It suppresses Ehrlich carcinoma in mice at an optimal low dose of 0.08-0.31 mg/kg/day and demonstrates synergistic host-mediated antitumor effects when co-administered with cyclophosphamide, 6-mercaptopurine, or aclacinomycin [2]. This application leverages its unique dose-response bell curve and non-cytotoxic mechanism.

Alkaline Phosphatase-Independent Macrophage Activation

Forphenicinol is uniquely suited for investigating macrophage activation pathways decoupled from alkaline phosphatase inhibition. It binds to cell surface enzymes without inhibiting them and enhances peritoneal macrophage phagocytosis in vivo and in vitro, with documented stimulation of BCG-induced γ-interferon production by up to 11-fold [3]. This contrasts with forphenicine, which dominates alkaline phosphatase studies.

Asymmetric Synthesis Reference Standard

The crystal-clear enantioselectivity of forphenicinol—where only the L-enantiomer is active [4]—positions it as an ideal chiral reference standard. Procuring high-purity (S)-forphenicinol (>98% HPLC) is essential for developing enantioselective synthetic routes, such as catalytic asymmetric synthesis of the active pharmaceutical ingredient of Forfenimex®.

Application
Selection Property
Validation Focus
Oral immunomodulation studies
Oral route response profile
DTH model endpoint validation
Combination chemo-immunotherapy research
Host-mediated adjuvant context
Synergy with chemotherapy agents
Macrophage activation pathway studies
Phosphatase-independent mechanism
Phagocytosis and interferon assays
Chiral reference standard for asymmetric synthesis
Enantiopure (S)-configuration
Chiral identity and enantiomeric excess
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